
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It was first introduced in 1970 and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Wirkmechanismus
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione works by inhibiting the synthesis of chlorophyll in plants. Chlorophyll is essential for photosynthesis, which is the process by which plants convert sunlight into energy. By inhibiting chlorophyll synthesis, this compound disrupts the energy production process in plants, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of carotenoids, which are pigments that protect plants from oxidative damage. This compound also disrupts the synthesis of fatty acids, which are essential for the growth and development of plants.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is widely used in laboratory experiments to study its herbicidal properties and its effects on the environment. Its advantages include its high effectiveness, low toxicity, and ease of use. However, its limitations include its relatively high cost, the need for specialized equipment and expertise, and its potential environmental impact.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione. One area of research is to develop new formulations of this compound that are more effective and less harmful to the environment. Another area of research is to study the effects of this compound on non-target organisms, such as insects and microorganisms. Finally, research could be conducted to explore the potential use of this compound in other industries, such as pharmaceuticals and cosmetics.
Conclusion:
In conclusion, this compound is a highly effective herbicide that is widely used in agriculture to control broadleaf and grassy weeds. Its mechanism of action involves inhibiting the biosynthesis of chlorophyll in plants, leading to their death. This compound has been extensively studied for its herbicidal properties and its effects on the environment. Future research could focus on developing new formulations of this compound, studying its effects on non-target organisms, and exploring its potential use in other industries.
Synthesemethoden
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione can be synthesized through a series of chemical reactions that involve the condensation of 4-chlorobenzaldehyde with 2,4,5-trimethylpyrimidine-3-carboxylic acid. The resulting compound is then reduced to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that this compound is highly effective in controlling a wide range of weeds, including grassy and broadleaf weeds. It works by inhibiting the biosynthesis of chlorophyll, which is essential for plant growth.
Eigenschaften
Molekularformel |
C13H15ClN2O2 |
|---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1,5,5-trimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)8-15(3)12(18)16(11(13)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
COVYSXSAEWWFGW-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
Kanonische SMILES |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



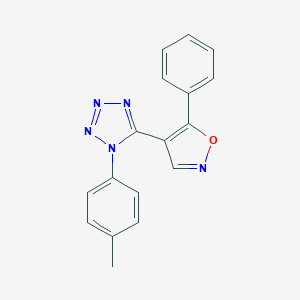
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
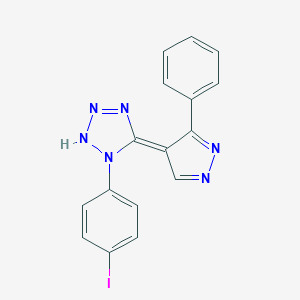

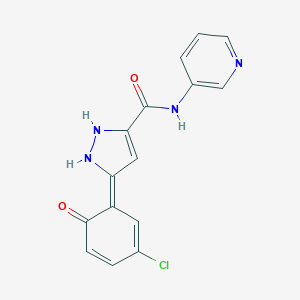
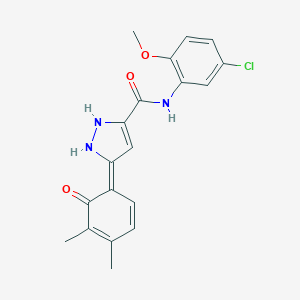
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
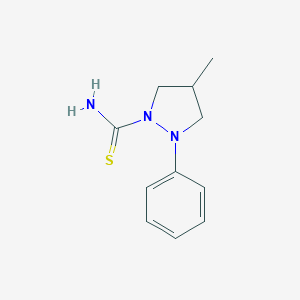
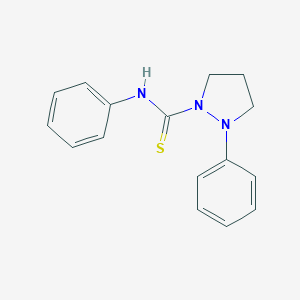
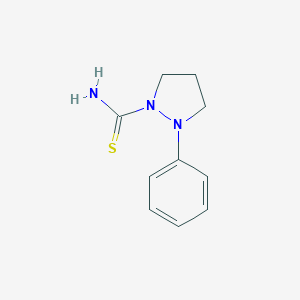
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)